An In-depth Technical Guide to 1-Hydroxyhept-6-yn-3-one: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 1-Hydroxyhept-6-yn-3-one: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-hydroxyhept-6-yn-3-one, a bifunctional organic molecule with significant potential as a versatile building block in synthetic chemistry and drug discovery. By detailing its chemical properties, structure, potential synthetic routes, and reactivity, this document serves as a crucial resource for researchers aiming to leverage this compound in the design and synthesis of novel molecules.
Core Molecular Identity and Physicochemical Properties
1-Hydroxyhept-6-yn-3-one is a seven-carbon chain molecule characterized by the presence of three key functional groups: a primary alcohol at the C1 position, a ketone at the C3 position, and a terminal alkyne at the C6-C7 position.[1] This unique combination of functional groups imparts a specific reactivity profile, making it a valuable intermediate for a variety of chemical transformations.[1]
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-hydroxyhept-6-yn-3-one | PubChem[2] |
| CAS Number | 1450754-40-1 | Sigma-Aldrich[3], ChemicalBook, ChemScene[4] |
| Molecular Formula | C₇H₁₀O₂ | PubChem[2], ChemScene[4] |
| Molecular Weight | 126.15 g/mol | PubChem[2], ChemScene[4] |
| Physical Form | Liquid | Sigma-Aldrich[3] |
| SMILES | C#CCCC(=O)CCO | PubChem[2], ChemScene[4] |
| InChIKey | ZQZAQQAINFKNQT-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich[3] |
Structural Elucidation
The structure of 1-hydroxyhept-6-yn-3-one features a flexible aliphatic chain with distinct regions of polarity and reactivity. The terminal alkyne provides a site for carbon-carbon bond formation and other addition reactions, while the hydroxyl and ketone groups offer handles for oxidation, reduction, and condensation reactions.
Figure 1: Chemical structure of 1-hydroxyhept-6-yn-3-one.
Proposed Synthesis Methodology
A proposed retrosynthetic analysis is outlined below:
Figure 2: Retrosynthetic analysis for 1-hydroxyhept-6-yn-3-one.
Experimental Protocol: Synthesis via Epoxide Ring Opening
This protocol describes a theoretical, yet highly plausible, method for the synthesis of 1-hydroxyhept-6-yn-3-one. The causality behind this choice of reaction is the high regioselectivity and efficiency of the nucleophilic attack of acetylides on epoxides.
Step 1: Formation of the Lithium Acetylide
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To a stirred solution of lithium acetylide ethylenediamine complex (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-bromo-1-butene (1.1 eq.) in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-hexyne.
Step 2: Ring Opening of Propylene Oxide
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To a solution of the crude 1-hexyne from the previous step in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq., 2.5 M in hexanes) dropwise. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the lithium acetylide.
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To this solution, add a solution of (S)-(-)-propylene oxide (1.2 eq.) in anhydrous THF dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Oxidation to the Ketone
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Dissolve the crude alcohol from the previous step in dichloromethane (DCM).
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Add Dess-Martin periodinane (1.5 eq.) portion-wise at room temperature.
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Stir the reaction mixture for 2-3 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
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Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-hydroxyhept-6-yn-3-one.
Spectroscopic Characterization
While the raw spectral data is not publicly available in the initial search results, chemical suppliers like ChemicalBook indicate its availability.[2] Based on the structure, the following characteristic peaks would be expected in the respective spectra.
| Spectroscopic Data | Expected Peaks and Interpretations |
| ¹H NMR | - A broad singlet around δ 3.5-4.5 ppm corresponding to the hydroxyl proton (-OH).- A triplet around δ 3.8 ppm for the methylene protons adjacent to the hydroxyl group (-CH₂OH).- A triplet around δ 2.8 ppm for the methylene protons adjacent to the ketone (-COCH₂-).- A triplet around δ 2.5 ppm for the methylene protons adjacent to the alkyne (≡C-CH₂-).- A triplet around δ 2.2 ppm for the other methylene group.- A triplet around δ 1.9 ppm for the terminal alkyne proton (≡C-H). |
| ¹³C NMR | - A signal around δ 209 ppm for the ketone carbonyl carbon (C=O).- Signals around δ 83 ppm and δ 69 ppm for the alkyne carbons (≡C- and ≡C-H).- A signal around δ 58 ppm for the carbon bearing the hydroxyl group (-CH₂OH).- Signals in the range of δ 20-45 ppm for the other methylene carbons. |
| IR Spectroscopy (cm⁻¹) | - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol.- A sharp, strong absorption peak around 3300 cm⁻¹ corresponding to the ≡C-H stretching of the terminal alkyne.- A sharp, strong absorption peak around 1715 cm⁻¹ due to the C=O stretching of the ketone.- A weak absorption around 2120 cm⁻¹ for the C≡C stretching of the alkyne. |
| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 126.15.- Characteristic fragmentation patterns corresponding to the loss of water (M-18), the loss of the ethyl alcohol group (M-45), and cleavage at the carbonyl group. |
Chemical Reactivity and Synthetic Potential
The trifunctional nature of 1-hydroxyhept-6-yn-3-one makes it a highly versatile synthon. The reactivity of each functional group can be selectively addressed, allowing for a wide range of subsequent transformations.
Reactions at the Hydroxyl Group
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents (e.g., PCC, PDC, or Jones reagent).
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Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers, which can serve as protecting groups or introduce new functionalities.
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Substitution: Conversion to a good leaving group (e.g., tosylate or mesylate) allows for nucleophilic substitution reactions.
Reactions at the Ketone Group
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Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), leaving the alkyne and primary alcohol intact under appropriate conditions.
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Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents, organolithium compounds, and ylides (Wittig reaction), to form new carbon-carbon bonds.
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Reductive Amination: The ketone can undergo reductive amination to form secondary or tertiary amines.
Reactions at the Alkyne Group
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Sonogashira Coupling: The terminal alkyne is an excellent substrate for palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex structures.
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Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
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Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of a methyl ketone or an aldehyde, respectively.
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Reduction: The alkyne can be partially reduced to a cis- or trans-alkene using specific catalysts (e.g., Lindlar's catalyst for cis, or Na/NH₃ for trans) or fully reduced to an alkane.
Figure 3: Reactivity map of 1-hydroxyhept-6-yn-3-one.
Applications in Drug Discovery and Organic Synthesis
While no specific applications of 1-hydroxyhept-6-yn-3-one in marketed drugs were identified in the initial searches, its structural motifs are present in numerous biologically active compounds. Its utility lies in its role as a versatile intermediate.
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Scaffold for Heterocycle Synthesis: The functional groups can be used to construct a variety of heterocyclic rings, which are prevalent in pharmaceuticals. For example, the γ-hydroxy ketone moiety can be a precursor to furans, pyrroles, and other five-membered heterocycles.
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Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify initial hits against biological targets. The alkyne provides a convenient handle for fragment evolution.
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Synthesis of Natural Product Analogues: The combination of alcohol, ketone, and alkyne functionalities is found in various natural products. This compound can serve as a key building block for the synthesis of these molecules and their analogues for structure-activity relationship (SAR) studies.
Safety and Handling
1-Hydroxyhept-6-yn-3-one is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[3]
Conclusion
1-Hydroxyhept-6-yn-3-one is a valuable, albeit not extensively studied, chemical entity. Its trifunctional nature provides a rich platform for a multitude of chemical transformations, making it an attractive building block for the synthesis of complex organic molecules. This guide has provided a detailed overview of its known properties, a plausible synthetic route, and its potential reactivity and applications, offering a solid foundation for researchers to explore its utility in their synthetic endeavors.
References
- 1. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 2. Highly Enantioselective Synthesis of γ-Hydroxy-α,β-acetylenic Esters by Asymmetric Alkyne Addition to Aldehydes. (2006) | Ge Gao | 9 Citations [scispace.com]
- 3. γ-Hydroxy carbonyl compound synthesis by C-C coupling [organic-chemistry.org]
- 4. 1-hydroxyhept-6-yn-3-one(1450754-40-1) 1H NMR spectrum [chemicalbook.com]
